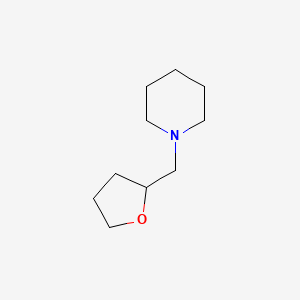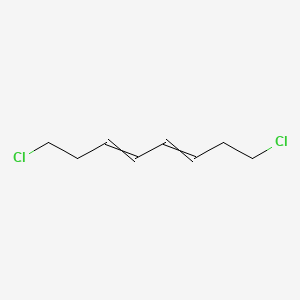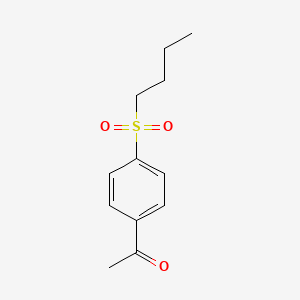
4-Butylsulfonylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylsulfonylacetophenone is an organic compound with the molecular formula C12H16O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl group attached to an acetophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylsulfonylacetophenone typically involves the sulfonylation of acetophenone derivatives. One common method includes the reaction of acetophenone with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylsulfonylacetophenone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
4-Butylsulfonylacetophenone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Butylsulfonylacetophenone involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The acetophenone moiety can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .
Comparación Con Compuestos Similares
- Phenylsulfonylacetophenone
- Methylsulfonylacetophenone
- Ethylsulfonylacetophenone
Comparison: 4-Butylsulfonylacetophenone is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C12H16O3S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
1-(4-butylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C12H16O3S/c1-3-4-9-16(14,15)12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
OGLWBROJGWFVDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


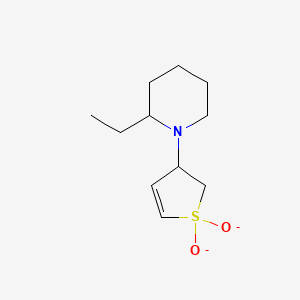
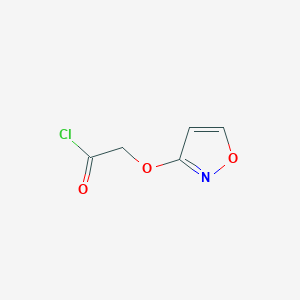
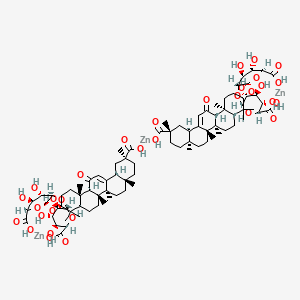
methanone](/img/structure/B13809100.png)
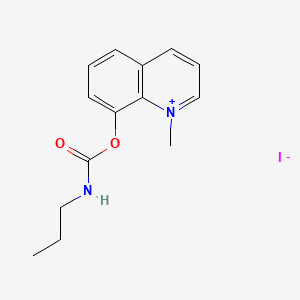
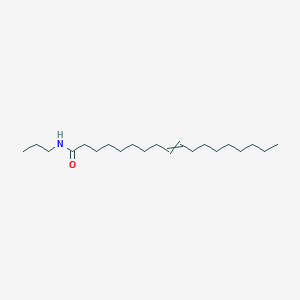
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
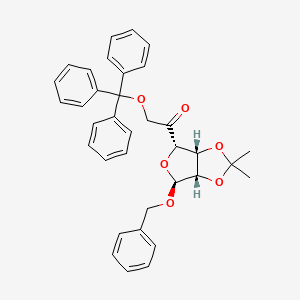
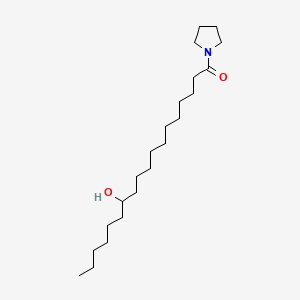
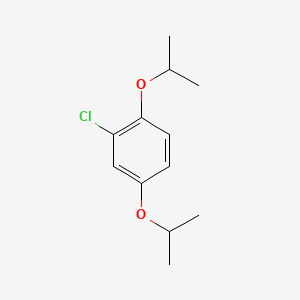
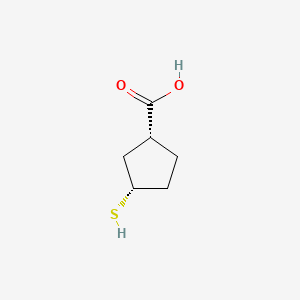
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
